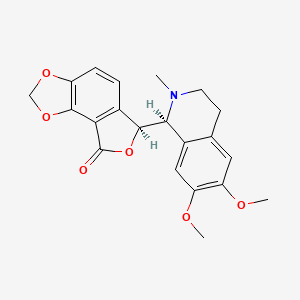
(+)-Adlumine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Adlumine is a member of isoquinolines.
Applications De Recherche Scientifique
Bioluminescence Imaging in Biomedical Research
Badr and Tannous (2011) discuss the significant contribution of bioluminescence imaging to biomedical research. This technology, applicable in fields like immunology, oncology, virology, and neuroscience, aids in monitoring various biological processes, particularly emphasizing its use in cancer research (Badr & Tannous, 2011).
Quantitative Determination in Natural Compounds
Krivut et al. (1984) developed a chromato-spectrometric method for the quantitative determination of adlumine, a biologically active alkaloid, in Corydalis sempervirens. This method enhances the accuracy of determining adlumine in plant material and as an isolated substance (Krivut et al., 1984).
Prediction of Bioluminescent Proteins
Nath and Subbiah (2016) present a novel approach in the field of bioluminescence, focusing on the prediction of bioluminescent proteins. Their research highlights the significant role of bioluminescence in nature and its diverse applications in analytical research methods, like cellular imaging and gene expression analysis (Nath & Subbiah, 2016).
Noninvasive Visualization in Living Animals
Close et al. (2010) review the use of in vivo bioluminescent imaging (BLI), a method for the noninvasive interrogation of biological processes in living animals using light emitted from luciferase-expressing bioreporter cells. This process has applications in studying gene function, drug discovery, cellular trafficking, and disease progression, especially in cancer research and treatment (Close et al., 2010).
Chemiluminescence Probes in In Vivo Imaging
Yang et al. (2020) explore the use of chemiluminescence probes for in vivo imaging, particularly focusing on amyloid beta species. They highlight the design and validation of a turn-on chemiluminescence probe, ADLumin-1, for Aβ species, demonstrating its application in brain imaging and potential in detecting other aggregating-prone proteins (Yang et al., 2020).
NanoLuc: Advancements in Bioluminescence
England et al. (2016) discuss NanoLuc (NLuc), a novel bioluminescence platform offering several advantages over traditional systems like Firefly and Renilla luciferases. NLuc's enhanced stability, smaller size, and greater luminescence open new possibilities in bioluminescence imaging for applications ranging from cellular assays to molecular imaging (England et al., 2016).
Propriétés
Numéro CAS |
524-46-9 |
|---|---|
Nom du produit |
(+)-Adlumine |
Formule moléculaire |
C21H21NO6 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(6S)-6-[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m0/s1 |
Clé InChI |
SZDGAZFTAUFFQH-OALUTQOASA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C=C2[C@H]1[C@@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
Apparence |
Solid powder |
Autres numéros CAS |
38184-69-9 524-46-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(+-)-Adlumine; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



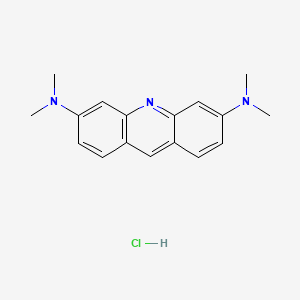
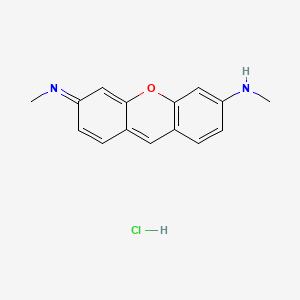
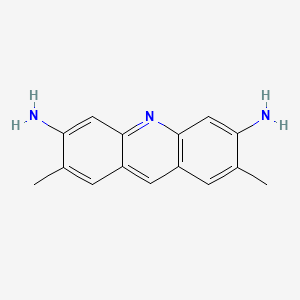
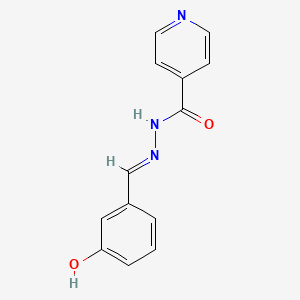
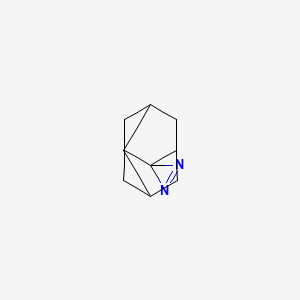
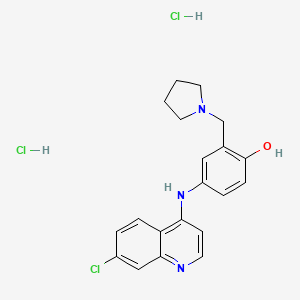
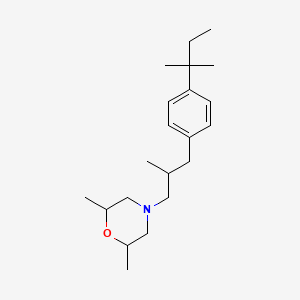
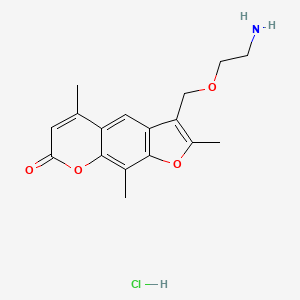
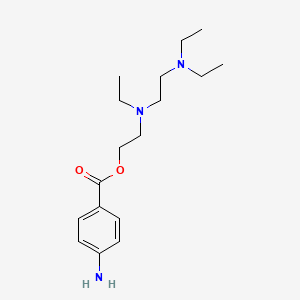
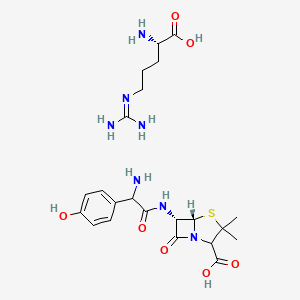
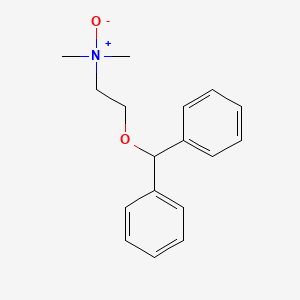
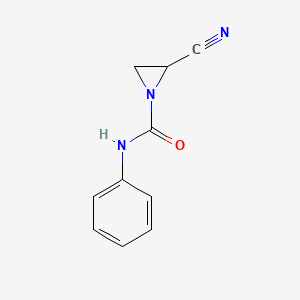

![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1665481.png)